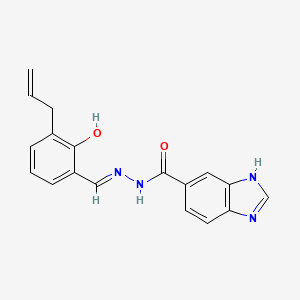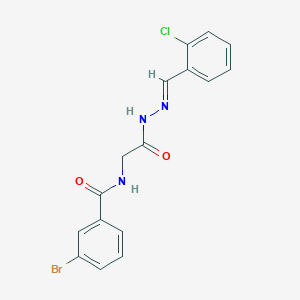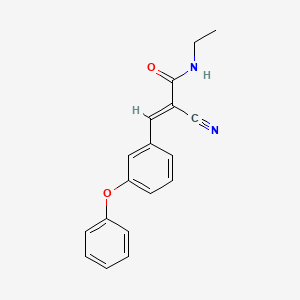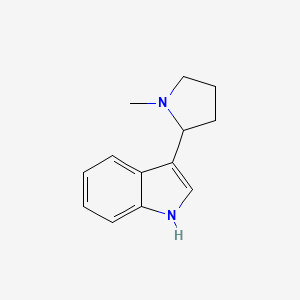![molecular formula C25H32ClFO5 B12004980 [(9R,17R)-17-(2-chloranylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11-oxidanyl-3-oxidanylidene-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12004980.png)
[(9R,17R)-17-(2-chloranylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11-oxidanyl-3-oxidanylidene-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-BETA-METHYL-17-ALPHA-PROPANOYLOXYPREGNA-1,4-DIENE-3,20-DIONE is a synthetic steroid compound with the molecular formula C25H32ClFO5. It is part of the corticosteroid family, which is known for its anti-inflammatory and immunosuppressive properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-BETA-METHYL-17-ALPHA-PROPANOYLOXYPREGNA-1,4-DIENE-3,20-DIONE typically involves the transformation of phytosterols into pregnatetraenedione through a combined microbial and chemical process. This process includes the conversion of phytosterols to 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC) by an engineered Mycolicibacterium neoaurum . The subsequent steps involve hydrolysis, decarboxylation rearrangement, dehydration, and dehydrogenation .
Industrial Production Methods
Industrial production methods for this compound often involve the use of high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product . The process is optimized to achieve high yields and minimize the use of organic solvents and toxic catalysts .
化学反応の分析
Types of Reactions
16-BETA-METHYL-17-ALPHA-PROPANOYLOXYPREGNA-1,4-DIENE-3,20-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various corticosteroid derivatives, which are used in pharmaceutical applications for their anti-inflammatory and immunosuppressive properties .
科学的研究の応用
16-BETA-METHYL-17-ALPHA-PROPANOYLOXYPREGNA-1,4-DIENE-3,20-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Used in the development of anti-inflammatory and immunosuppressive drugs.
Industry: Employed in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of 16-BETA-METHYL-17-ALPHA-PROPANOYLOXYPREGNA-1,4-DIENE-3,20-DIONE involves binding to glucocorticoid receptors, which leads to the modulation of gene expression and suppression of inflammatory responses. The compound exerts its effects by inhibiting the production of pro-inflammatory cytokines and other mediators of inflammation .
類似化合物との比較
Similar Compounds
- 9-ALPHA,11-BETA-DICHLORO-17-ALPHA,21-DIHYDROXYPREGNA-1,4-DIENE-3,20-DIONE
- 17-ALPHA-HYDROXY-5-BETA-PREGNANE-3,20-DIONE
- 11-BETA,17-ALPHA-DIHYDROXY-9-ALPHA-F-6-ALPHA-METHYLPREGNA-1,4-DIENE-3,20-DIONE
- 11-BETA,17-ALPHA-DIHYDROXYPREGN-4-ENE-3,20-DIONE
- 17-ALPHA,20-BETA,21-TRIHYDROXYPREGNA-1,4-DIENE-3,11-DIONE
Uniqueness
What sets 16-BETA-METHYL-17-ALPHA-PROPANOYLOXYPREGNA-1,4-DIENE-3,20-DIONE apart from similar compounds is its specific molecular structure, which confers unique anti-inflammatory and immunosuppressive properties. This makes it particularly valuable in the development of pharmaceutical drugs for treating inflammatory and autoimmune conditions .
特性
分子式 |
C25H32ClFO5 |
|---|---|
分子量 |
467.0 g/mol |
IUPAC名 |
[(9R,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14?,17?,18?,19?,22?,23?,24-,25-/m0/s1 |
InChIキー |
CBGUOGMQLZIXBE-KKHHUVAISA-N |
異性体SMILES |
CCC(=O)O[C@@]1(C(CC2C1(CC([C@]3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl |
正規SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Propyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12004909.png)
![6-[(5Z)-5-[1-[2-(3-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12004910.png)


![[2-ethoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12004928.png)

![2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B12004939.png)

![4-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenyl acetate](/img/structure/B12004955.png)


![5-(4-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004971.png)
![4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B12004979.png)
